Cas no 1550698-59-3 (methyl 4-aminospiro2.4heptane-4-carboxylate)

Methyl 4-aminospiro[2.4]heptane-4-carboxylate is a specialized spirocyclic compound featuring both an amino and ester functional group, offering unique reactivity and structural properties. Its spiro[2.4]heptane core provides steric constraint, enhancing selectivity in synthetic applications. The presence of the 4-amino group allows for further derivatization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The methyl ester moiety improves solubility and facilitates coupling reactions. This compound is particularly valuable in the development of constrained peptidomimetics and bioactive molecules due to its rigid framework, which can influence conformational stability and binding affinity. Suitable for research in medicinal chemistry and materials science.
methyl 4-aminospiro2.4heptane-4-carboxylate structure
1550698-59-3 structure
商品名:methyl 4-aminospiro2.4heptane-4-carboxylate
CAS番号:1550698-59-3
MF:C9H15NO2
メガワット:169.220902681351
CID:6232626
PubChem ID:83905710

methyl 4-aminospiro2.4heptane-4-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 4-aminospiro2.4heptane-4-carboxylate
    • 1550698-59-3
    • methyl 4-aminospiro[2.4]heptane-4-carboxylate
    • EN300-3104466
    • インチ: 1S/C9H15NO2/c1-12-7(11)9(10)4-2-3-8(9)5-6-8/h2-6,10H2,1H3
    • InChIKey: OGOCCTXPQLNANX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1(CCCC21CC2)N)=O

計算された属性

  • せいみつぶんしりょう: 169.110278721g/mol
  • どういたいしつりょう: 169.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 52.3Ų

methyl 4-aminospiro2.4heptane-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3104466-0.5g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
0.5g
$1372.0 2025-03-19
Enamine
EN300-3104466-5.0g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
5.0g
$4143.0 2025-03-19
Enamine
EN300-3104466-1g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3
1g
$1429.0 2023-09-05
Enamine
EN300-3104466-0.1g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
0.1g
$1257.0 2025-03-19
Enamine
EN300-3104466-2.5g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
2.5g
$2800.0 2025-03-19
Enamine
EN300-3104466-0.05g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
0.05g
$1200.0 2025-03-19
Enamine
EN300-3104466-10g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3
10g
$6144.0 2023-09-05
Enamine
EN300-3104466-5g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3
5g
$4143.0 2023-09-05
Enamine
EN300-3104466-0.25g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
0.25g
$1315.0 2025-03-19
Enamine
EN300-3104466-1.0g
methyl 4-aminospiro[2.4]heptane-4-carboxylate
1550698-59-3 95.0%
1.0g
$1429.0 2025-03-19

methyl 4-aminospiro2.4heptane-4-carboxylate 関連文献

methyl 4-aminospiro2.4heptane-4-carboxylateに関する追加情報

Methyl 4-aminospiro2.4heptane-4-carboxylate (CAS No. 1550698-59-3): A Comprehensive Overview

Methyl 4-aminospiro2.4heptane-4-carboxylate, identified by its CAS number 1550698-59-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This spirocyclic amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound's molecular structure, featuring a spiro linkage between a cyclopentane and a heptane ring, combined with the presence of an amine and a carboxylate functional group, makes it a versatile scaffold for synthetic chemistry and biological studies.

The synthesis of Methyl 4-aminospiro2.4heptane-4-carboxylate involves intricate organic transformations that highlight the compound's synthetic accessibility and complexity. Recent advancements in catalytic methods have enabled more efficient and scalable production processes, making it feasible for large-scale applications in research and industrial settings. The compound's stability under various reaction conditions further enhances its utility as an intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of Methyl 4-aminospiro2.4heptane-4-carboxylate is its potential as a pharmacophore in drug discovery. The spirocyclic core provides a rigid framework that can be modulated to interact with biological targets, while the amine and carboxylate groups offer opportunities for further functionalization. Current research is exploring its role in developing novel therapeutic agents, particularly in the treatment of neurological disorders and inflammation-related conditions.

In the realm of medicinal chemistry, the compound has been investigated for its interactions with enzymes and receptors. Studies suggest that it may exhibit inhibitory effects on certain metabolic pathways, making it a promising candidate for further development. The spirocyclic structure is known to enhance binding affinity and selectivity, which are critical factors in drug design. Additionally, the compound's solubility profile and metabolic stability make it an attractive candidate for oral administration.

The use of computational modeling has been instrumental in understanding the binding interactions of Methyl 4-aminospiro2.4heptane-4-carboxylate with biological targets. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its binding mode and potential side effects. These computational approaches are complemented by experimental validations, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, which have confirmed the structural integrity and conformational preferences of the compound.

Recent clinical trials have begun to explore the therapeutic potential of derivatives of Methyl 4-aminospiro2.4heptane-4-carboxylate. Initial results are promising, showing efficacy in preclinical models of pain and inflammation. The compound's ability to modulate neurotransmitter release has been particularly noteworthy, suggesting its potential application in treating conditions such as chronic pain syndromes and neurodegenerative diseases.

The environmental impact of synthesizing and using Methyl 4-aminospiro2.4heptane-4-carboxylate is also a critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. Biocatalytic methods, which utilize enzymes as catalysts, are being explored as alternatives to traditional chemical synthesis. These approaches align with the broader goals of sustainable chemistry and ensure that the compound's production is environmentally responsible.

The future prospects for Methyl 4-aminospiro2.4heptane-4-carboxylate are vast, with ongoing research uncovering new applications and derivatives. As our understanding of its chemical properties continues to grow, so does its potential to contribute to advancements in medicine and biotechnology. Collaborative efforts between academia and industry will be essential in translating these findings into tangible therapeutic solutions.

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